molecular formula C24H33N3O2 B6116919 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Cat. No. B6116919
M. Wt: 395.5 g/mol
InChI Key: ALDCDBQJRJUPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, one limitation of 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol. One area of interest is the potential use of 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new synthesis methods for 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol that could make it more readily available for research purposes. Finally, further studies are needed to fully understand the mechanism of action of 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol and its potential therapeutic applications.

Synthesis Methods

3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol can be synthesized through a multi-step process, starting with the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxybenzyl alcohol. The alcohol is then reacted with 1-(2-methylphenyl)piperazine to form the intermediate compound, which is further reacted with 1-(3-chloropropyl)piperidine to form the final product, 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol.

Scientific Research Applications

3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-methoxy-2-[[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c1-19-7-3-4-9-22(19)27-15-13-26(14-16-27)20-8-6-12-25(17-20)18-21-23(28)10-5-11-24(21)29-2/h3-5,7,9-11,20,28H,6,8,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDCDBQJRJUPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=C(C=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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